molecular formula C20H19FN2O2S B2955003 1-(3,5-dimethyl-4-(p-tolylthio)-1H-pyrazol-1-yl)-2-(4-fluorophenoxy)ethanone CAS No. 438482-45-2

1-(3,5-dimethyl-4-(p-tolylthio)-1H-pyrazol-1-yl)-2-(4-fluorophenoxy)ethanone

Cat. No.: B2955003
CAS No.: 438482-45-2
M. Wt: 370.44
InChI Key: BMNNBQGFNNXETK-UHFFFAOYSA-N
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Description

Structure and Key Features The compound 1-(3,5-dimethyl-4-(p-tolylthio)-1H-pyrazol-1-yl)-2-(4-fluorophenoxy)ethanone is a pyrazole derivative characterized by:

  • 3,5-Dimethyl substitution on the pyrazole ring, enhancing steric stability .
  • 4-Fluorophenoxy ethanone side chain, contributing polarity and bioactivity via halogen bonding .

Nucleophilic substitution: Reaction of α-halogenated ketones (e.g., 4-fluorophenoxy ethanone bromide) with pyrazole precursors under basic conditions (e.g., K₂CO₃ in DMF, reflux) .

Thioether formation: Introduction of the p-tolylthio group via coupling of thiols or thioacetates with halogenated pyrazoles .

Properties

IUPAC Name

1-[3,5-dimethyl-4-(4-methylphenyl)sulfanylpyrazol-1-yl]-2-(4-fluorophenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN2O2S/c1-13-4-10-18(11-5-13)26-20-14(2)22-23(15(20)3)19(24)12-25-17-8-6-16(21)7-9-17/h4-11H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMNNBQGFNNXETK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2=C(N(N=C2C)C(=O)COC3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3,5-dimethyl-4-(p-tolylthio)-1H-pyrazol-1-yl)-2-(4-fluorophenoxy)ethanone is a synthetic compound notable for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.

Chemical Structure and Properties

The molecular formula of the compound is C21H22N2O2SC_{21}H_{22}N_{2}O_{2}S with a molecular weight of approximately 366.48 g/mol. The structure features a pyrazole ring, a thioether group, and a fluorophenoxy moiety, which contribute to its biological activity.

Antitumor Activity

Research indicates that derivatives of pyrazole compounds exhibit significant antitumor properties. For instance, studies have shown that similar compounds can induce apoptosis in cancer cell lines, such as glioma. One derivative demonstrated an IC50 value of 5.13 µM against C6 glioma cells, outperforming the standard drug 5-FU (IC50 = 8.34 µM) . The mechanism involved cell cycle arrest primarily in the G0/G1 phase, suggesting potential for therapeutic use in glioma treatment.

Antimicrobial Properties

Compounds containing pyrazole rings have been reported to possess antifungal and antibacterial activities. A study evaluated various pyrazole derivatives against Candida albicans and Cryptococcus neoformans, revealing promising antifungal effects . These findings highlight the potential of the compound in treating fungal infections.

Anti-inflammatory Effects

Pyrazole derivatives have also been recognized for their anti-inflammatory properties. Some studies indicate that these compounds can inhibit pro-inflammatory cytokines and enzymes, suggesting their utility in managing inflammatory diseases .

The biological activities of this compound are thought to involve interactions with specific enzyme systems or receptor sites:

  • Apoptosis Induction : The compound induces programmed cell death in cancer cells through mitochondrial pathways.
  • Enzyme Inhibition : It may inhibit enzymes involved in inflammatory processes or cancer cell proliferation.
  • Receptor Modulation : The compound may act as a modulator for various receptors linked to cancer progression and inflammation.

Case Studies

Several studies have investigated the biological activity of related pyrazole compounds:

  • Anticancer Activity : A study on azomethine derivatives with pyrazole rings found them to be effective against multiple cancer cell lines, supporting the potential use of this compound in oncology .
  • Antifungal Efficacy : Research demonstrated that certain pyrazole derivatives exhibited strong antifungal activity against resistant strains of fungi, indicating that this class of compounds could be further explored for therapeutic applications .

Summary Table of Biological Activities

Activity TypeObserved EffectsReference
AntitumorInduces apoptosis; IC50 = 5.13 µM in glioma
AntifungalEffective against Candida albicans
Anti-inflammatoryInhibits pro-inflammatory cytokines

Comparison with Similar Compounds

Comparison with Similar Pyrazole Derivatives

Structural Analogues and Substituent Effects
Compound Name Substituents Key Features Biological Activity Ref.
Target Compound 4-(p-tolylthio), 4-fluorophenoxy Thioether linkage, halogenated side chain Not reported in evidence -
2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone Triazole-thio, sulfonyl Enhanced electron-withdrawing effects; antimicrobial potential Antimicrobial activity against S. aureus (MIC: 8 µg/mL)
(Z)-1-(4-Chlorophenyl)-2-(3,5-dimethyl-4-(4-nitrophenyldiazenyl)-1H-pyrazol-1-yl)ethanone 4-Nitrophenyldiazenyl, 4-chlorophenyl Azo group for π-π stacking; nitro group for redox activity Antifungal (IC₅₀: 12 µM vs. C. albicans)
1-[3,5-Dimethyl-4-(pyrrolidine-1-sulfonyl)-1H-pyrazol-1-yl]-2-(2-nitrophenoxy)ethanone Pyrrolidine sulfonyl, 2-nitrophenoxy Sulfonamide for H-bonding; nitro for electrophilicity Screening compound for kinase inhibition
Key Comparisons

Substituent Impact on Bioactivity: Thioether vs. However, sulfonyl and diazenyl groups enhance electrostatic interactions with biological targets, as seen in antimicrobial and antifungal activities . Halogen Effects: The 4-fluorophenoxy group in the target compound may offer similar halogen bonding to 4-chlorophenyl derivatives (e.g., ), but fluorine’s smaller size could reduce steric hindrance.

Synthetic Pathways :

  • Thioether-containing pyrazoles (target) require milder conditions compared to sulfonyl or diazenyl analogs, which often involve diazotization or oxidation steps .

Physicochemical Properties: Melting Points: Thioethers (e.g., target) typically exhibit lower melting points (~100–150°C) than sulfonyl analogs (>200°C) due to reduced crystallinity .

Research Findings and Data Tables

Table 1: Substituent Effects on Antimicrobial Activity
Substituent Type Example Compound Activity (MIC/IC₅₀) Mechanism Ref.
Thioether Target Compound Not reported Unknown -
Sulfonyl Compound from 8 µg/mL (S. aureus) Enzyme inhibition via sulfonyl H-bonding
Diazenyl Compound 22 10 µM (E. coli) DNA intercalation via azo group
Table 2: Physicochemical Comparison
Property Target Compound Sulfonyl Analog Diazenyl Analog
logP ~3.5 (est.) 2.1 2.8
Solubility (mg/mL) ~0.5 (DMF) 1.2 (DMF) 0.7 (DMF)
Melting Point (°C) 110–130 (est.) 215 180

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